![molecular formula C6H9F2N B1404561 5,5-Difluoro-2-azaspiro[3.3]heptane CAS No. 1330765-36-0](/img/structure/B1404561.png)

5,5-Difluoro-2-azaspiro[3.3]heptane

Übersicht

Beschreibung

5,5-Difluoro-2-azaspiro[3.3]heptane is a chemical compound with the molecular formula C6H9F2N . It has a molecular weight of 133.139 Da . The compound is often associated with trifluoroacetic acid .

Molecular Structure Analysis

The InChI code for 5,5-Difluoro-2-azaspiro[3.3]heptane is 1S/C6H9F2N.C2HF3O2/c7-6(8)2-1-5(6)3-9-4-5 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.It is typically stored in a refrigerator . The compound is often found in the form of an oil .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Novel Azaspirocycles : Research by Guerot et al. (2011) highlights the synthesis of novel angular azaspiro[3.3]heptanes, including gem-difluoro variants, using efficient sequences. These building blocks are significant for drug discovery.

Synthesis of Amino Acids Analogues : Radchenko, Grygorenko, and Komarov (2010) developed the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and its derivatives, adding to the family of sterically constrained amino acids for use in chemistry and drug design (Radchenko et al., 2010).

Medicinal Chemistry Applications : A study by Degorce, Bodnarchuk, and Scott (2019) analyzed azaspiro[3.3]heptanes as replacements for common heterocycles in medicinal chemistry, noting significant changes in molecular properties such as logD (Degorce et al., 2019).

Improved Synthesis and Properties : Research led by van der Haas et al. (2017) presented an improved synthesis of 2-oxa-6-azaspiro[3.3]heptane, highlighting its increased stability and solubility, which expands its utility in various reaction conditions (van der Haas et al., 2017).

Chemical Transformations and Applications

Aryl Azide Rearrangement : Andersson et al. (2017) studied the photolysis of ethyl 3-azido-4,6-difluorobenzoate leading to ethyl 5,7-difluoro-4-azaspiro[2.4]hepta-1,4,6-triene-1-carboxylate, revealing insights into photochemical rearrangement mechanisms (Andersson et al., 2017).

Synthesis of Fluorinated Piperidine Analogues : Chernykh et al. (2016) reported on the synthesis of fluorinated analogues of piperidine based on a 2-azaspiro[3.3]heptane scaffold, showcasing their potential in drug design due to various patterns of fluorine substitution (Chernykh et al., 2016).

Diversity-Oriented Synthesis of Azaspirocycles : Wipf, Stephenson, and Walczak (2004) developed a rapid access to diverse 5-azaspiro[2.4]heptanes, which are crucial scaffolds in drug discovery, through multicomponent condensation and subsequent transformations (Wipf et al., 2004).

Safety And Hazards

Zukünftige Richtungen

Azaspiro[3.3]heptanes, including 5,5-Difluoro-2-azaspiro[3.3]heptane, are valuable synthetic targets for drug discovery programs . The challenges associated with the preparation and diversification of this moiety as compared to other small, saturated rings have led to limited applications of compounds containing this spirocycle . Future research may focus on overcoming these challenges and exploring the potential of this class of compounds in drug discovery.

Eigenschaften

IUPAC Name |

7,7-difluoro-2-azaspiro[3.3]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2N/c7-6(8)2-1-5(6)3-9-4-5/h9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYYXJQEQOFFFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C12CNC2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Difluoro-2-azaspiro[3.3]heptane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane](/img/structure/B1404491.png)

![4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride](/img/structure/B1404492.png)

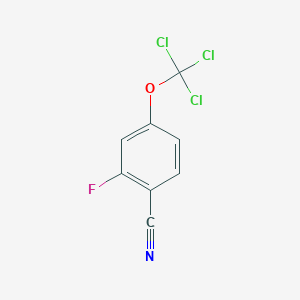

![2-[Chloro(difluoro)methoxy]-6-fluoro-benzonitrile](/img/structure/B1404496.png)